N-Phenyldiethanolamine

Overview

Description

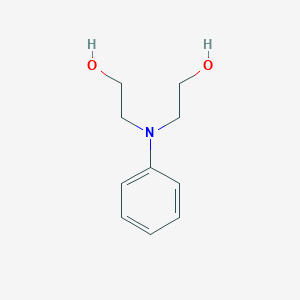

N-Phenyldiethanolamine, also known as 2,2′-(Phenylimino)diethanol, is an organic compound with the molecular formula C10H15NO2. It is a tertiary amino compound and a dialkylarylamine. This compound is characterized by its white to brown crystalline appearance and is soluble in benzene, ethanol, and ether .

Preparation Methods

N-Phenyldiethanolamine is typically synthesized through the addition reaction of aniline and ethylene oxide . The reaction conditions involve the use of aniline as the starting material, which reacts with ethylene oxide under controlled temperature and pressure to yield this compound. Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

N-Phenyldiethanolamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl groups can be replaced by other functional groups.

Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

N-PDEA serves as an important intermediate in the synthesis of various organic compounds, including:

- Dyes : Used in the production of colorants due to its ability to form stable complexes.

- Pharmaceuticals : It is a precursor for synthesizing phenylephrine, a widely used decongestant .

Biology

In biochemical studies, N-PDEA is utilized to explore enzyme interactions and metabolic pathways. Its role in biological systems includes:

- Enzyme Studies : Investigating how N-PDEA interacts with enzymes can provide insights into metabolic processes and enzyme kinetics.

- Cellular Effects : The compound forms protective films on metal surfaces, which can influence cellular functions in biocompatible materials.

Medicine

N-PDEA is significant in medicinal chemistry for drug development. Its applications include:

- Drug Synthesis : As an intermediate for phenylephrine, it plays a critical role in developing medications for respiratory conditions.

- Pharmacokinetics Studies : Research indicates that N-PDEA follows a two-compartment model after intravenous administration, aiding in understanding its distribution and metabolism in biological systems .

Industrial Applications

In the industrial sector, N-PDEA is employed in:

- Resins and Polymers : It contributes to producing coatings and adhesives, enhancing their chemical resistance and durability.

- Corrosion Inhibition : The compound adsorbs onto metal surfaces, forming a barrier that reduces corrosion rates significantly .

Case Study 1: Corrosion Inhibition

A study demonstrated that N-PDEA effectively reduces corrosion rates on metal surfaces by forming a protective barrier. This application is particularly relevant in industries where metal components are exposed to harsh environments. The study highlighted that the compound's adsorption properties significantly lower electrochemical reactions responsible for metal degradation.

Case Study 2: Drug Development

Research focusing on the synthesis of phenylephrine from N-PDEA illustrated its importance in pharmaceutical applications. The study detailed the synthetic pathway and confirmed the efficacy of the resulting drug formulation in clinical settings, emphasizing the compound's role as a critical intermediate in therapeutic agents .

Mechanism of Action

The mechanism of action of N-Phenyldiethanolamine involves its adsorption onto metal surfaces, creating a barrier that reduces the rate of corrosion. This compound interacts with metal ions, altering the electrochemical processes that drive corrosion . Additionally, in biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

N-Phenyldiethanolamine can be compared with other similar compounds such as:

N-Methyldiethanolamine: Similar in structure but with a methyl group instead of a phenyl group.

N-tert-Butyldiethanolamine: Contains a tert-butyl group instead of a phenyl group.

Diethanolamine: Lacks the phenyl group, making it less hydrophobic compared to this compound.

The uniqueness of this compound lies in its phenyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in various fields .

Biological Activity

N-Phenyldiethanolamine (PDEA) is an organic compound with the chemical formula CHNO. It has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dual hydroxyethylamine groups attached to a phenyl ring. Its structure can be represented as follows:

The compound is also known by several synonyms, including 2,2′-(Phenylimino)diethanol and N,N-Bis(2-hydroxyethyl)aniline. It exhibits properties that make it suitable for various applications, particularly in organic synthesis and as a potential pharmacological agent.

Mechanisms of Biological Activity

-

Anticancer Activity :

This compound has been studied for its potential as an anticancer agent. Research indicates that nitrogen mustards derived from PDEA can form DNA cross-links, leading to cytotoxic effects in cancer cells. The mechanism involves the generation of nitrogen half-mustard-N7-dG adducts, which can interfere with DNA replication and transcription processes . -

Translesion Synthesis :

Studies have shown that PDEA-derived nitrogen mustards can be bypassed by translesion synthesis (TLS) DNA polymerases, particularly human DNA polymerase η (polη). This polymerase plays a critical role in the cellular response to DNA damage and is involved in the mutagenic replication past bulky DNA lesions . The kinetic characterization of polη-mediated bypass of these lesions provides insights into the promutagenic nature of PDEA derivatives. -

Neuroprotective Effects :

Some studies suggest that PDEA may exhibit neuroprotective properties. For instance, it has been implicated in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress . However, further research is needed to elucidate these effects fully.

Case Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics demonstrated the efficacy of PDEA-derived nitrogen mustards in inducing apoptosis in various cancer cell lines. The results showed a significant reduction in cell viability with increasing concentrations of the compound, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotection

In a neuropharmacological study, PDEA was evaluated for its ability to protect against glutamate-induced neurotoxicity in cultured neurons. The findings suggested that PDEA could reduce neuronal death and preserve cell integrity through its antioxidant properties .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Phenyldiethanolamine in laboratory settings?

this compound is synthesized via the reaction of aniline with ethylene oxide under controlled conditions. Key steps include:

- Reaction Setup : Aniline is reacted with ethylene oxide in a 10% acetic acid medium at temperatures between 50–80°C and pressures of 1–2 atm.

- Purification : Post-reaction, low-boiling byproducts are removed via vacuum distillation, followed by recrystallization from ethanol to achieve >95% purity .

- Yield Optimization : Excess ethylene oxide (1.5–2.0 equivalents) and catalytic acetic acid improve yield (typically 70–85%) .

Q. How is this compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : H/C NMR to confirm hydroxyl and phenyl group positions (e.g., δ 3.6–3.8 ppm for –CHOH).

- Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization).

- Physical Properties : Melting point (56–58°C) and solubility (45 g/L in water at 20°C) are critical benchmarks .

Q. What are the primary applications of this compound in biochemical research?

- Enzyme Interaction Studies : Used to probe interactions with metalloenzymes due to its affinity for metal ions (e.g., Ag) .

- Corrosion Inhibition : Acts as a protective agent for metal surfaces via adsorption, forming a barrier that reduces electrochemical corrosion rates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yield or purity issues?

- Reaction Optimization : Use anhydrous conditions to minimize hydrolysis byproducts. Replace acetic acid with stronger acids (e.g., HSO) to accelerate ethylene oxide addition .

- Purification Strategies : Employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to separate diethanolamine byproducts. Recrystallization in benzene improves crystalline purity .

- Troubleshooting : Impurities >5% often arise from incomplete ethylene oxide reaction; monitor via IR spectroscopy (absence of epoxy C–O stretch at 1250 cm) .

Q. What methodological considerations are critical when studying this compound's corrosion inhibition mechanisms?

- Electrochemical Techniques : Use polarization resistance and Tafel analysis to quantify inhibition efficiency (e.g., 80–90% at 10 mM concentration).

- Surface Analysis : SEM/EDS or XPS to confirm adsorption layers (e.g., N 1s peaks at 399–401 eV indicate metal-nitrogen bonding) .

- Environmental Variables : Adjust pH (alkaline conditions enhance Ag-PEA complex formation) and temperature (20–40°C for optimal adsorption) .

Q. How should pharmacokinetic parameters be adjusted based on this compound's two-compartment model?

- Modeling : The plasma half-life (30 minutes) requires frequent dosing intervals for steady-state concentration.

- Dosage Adjustments : For intravenous studies, calculate clearance (CL) using , where (volume of distribution) is ~1.2 L/kg in rats .

- Metabolite Tracking : Monitor formaldehyde (primary oxidation product) via LC-MS in hepatic microsome assays .

Q. What strategies resolve contradictions in oxidation pathway data for this compound?

- Pathway Clarification : The Ag-periodato-PEA complex undergoes oxidation via two parallel pathways: spontaneous (pH-independent) and hydroxide-assisted (pH >10).

- Experimental Design : Use isotopically labeled O-water to distinguish hydroxide ion involvement. Kinetic studies (UV-Vis at 450 nm) confirm dual mechanisms .

- Contradiction Resolution : Discrepancies in rate constants arise from pH variability; buffer systems (e.g., borate vs. phosphate) must be standardized .

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (LD oral, rat: 980 mg/kg) .

- Ventilation : Use local exhaust systems to limit airborne concentrations (<0.1 mg/m).

- Storage : Keep in amber glass containers at <25°C to prevent photodegradation; avoid contact with strong oxidizers (e.g., KMnO) .

Properties

IUPAC Name |

2-[N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDDQSCZGTACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021962 | |

| Record name | N-Phenyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White or light brown solid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2,2'-(phenylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000202 [mmHg] | |

| Record name | N-Phenyl diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-07-0 | |

| Record name | N-Phenyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl diethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(phenylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-phenyliminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE25V5K077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.